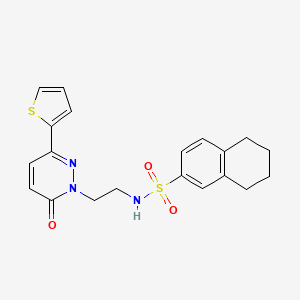

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h3,6-10,13-14,21H,1-2,4-5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXQLMWTVZGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyridazine ring and a sulfonamide group, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O3S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 1219906-34-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The mechanism of action for sulfonamide derivatives typically involves the inhibition of enzymes by mimicking natural substrates. The pyridazinone core may interact with various molecular targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the modulation of biological pathways relevant to disease processes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the pyridazine moiety have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses. The sulfonamide group is known for its ability to modulate inflammatory pathways, making it a valuable component in drug design for inflammatory diseases.

Antibacterial Activity

Compounds within this structural class have been evaluated for antibacterial properties. Preliminary studies suggest that they can disrupt bacterial cell membranes and inhibit growth by targeting specific bacterial enzymes.

Case Studies

-

Antitumor Activity in A549 Cells

- A study evaluated the cytotoxic effects of synthesized compounds on A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 11.20 to 59.61 µg/ml after 72 hours of treatment.

- Table: Cytotoxicity Data Against A549 Cell Line

Compound ID IC50 (µg/ml) Treatment Time (h) 11b 11.20 72 11c 15.73 72 13b 59.61 72 14b 27.66 72 -

Anti-inflammatory Activity

- Another study assessed the anti-inflammatory potential of related compounds by measuring nitric oxide production in LPS-stimulated macrophages. The results showed a significant reduction in NO levels, indicating effective anti-inflammatory activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.

- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling using thiophene boronic acids.

- Attachment of the Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.

Comparison with Similar Compounds

N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide (22)

- Structure: Shares the 6-oxo-pyridazinone core but substitutes the thiophen-2-yl group with a 4-fluorophenyl-piperazine moiety.

- Properties : Molecular formula C23H22FN7O4·2/3H2O (calc. C:56.21%, H:4.79%, N:19.95%) with observed LC/MSMS validation .

- Activity : Demonstrates cytotoxicity against AGS gastric cancer cells, suggesting the fluorophenyl-piperazine substituent enhances antiproliferative effects .

2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

- Structure : Replaces the thiophen-2-yl group with thiomorpholinyl and uses an acetamide linker instead of sulfonamide.

- Properties : Molecular formula C18H22N4O2S (molar mass 358.46 g/mol) .

- Key Difference : The thiomorpholinyl group may improve metabolic stability compared to thiophen derivatives .

Sulfonamide and Thiophen-Containing Analogues

(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f)

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a)

- Structure: Simplifies the scaffold to a thiophen-propanolamine system.

- Role : Highlights the importance of thiophen in modulating stereoelectronic properties, which may influence the target compound’s receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Research Implications

- Substituent Effects : The thiophen-2-yl group in the target compound may offer improved π-π stacking interactions compared to fluorophenyl or thiomorpholinyl groups in analogs .

- Sulfonamide Advantage : The sulfonamide linker likely enhances solubility relative to acetamide or hydrazide derivatives, as seen in and .

- Tetrahydronaphthalene Role: This moiety may increase lipophilicity and CNS penetration, a feature absent in simpler pyridazinone derivatives .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including coupling reactions of pyridazine and sulfonamide precursors. Key steps include:

- Catalyst use : Palladium catalysts for cross-coupling reactions (e.g., attaching thiophene or tetrahydronaphthalene groups) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) under inert atmospheres to minimize side reactions .

- Temperature control : Reactions often require reflux or heating (60–100°C) to optimize intermediate formation . Methodological advice: Use TLC or HPLC to monitor reaction progress and purify via column chromatography .

Q. Which characterization techniques are essential for verifying the compound’s structure and purity?

- NMR spectroscopy : For confirming substituent positions and hydrogen environments .

- X-ray crystallography : To resolve 3D structural details, including bond angles and heterocyclic conformations .

- Thermal analysis : DSC and TGA to assess melting points and thermal stability .

- Mass spectrometry : For molecular weight validation and impurity detection .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

Impurities often arise from incomplete coupling or oxidation by-products. Mitigation strategies:

- Optimize stoichiometry : Ensure exact molar ratios of reactants .

- Use scavengers : Add molecular sieves or reducing agents to stabilize reactive intermediates .

- Purification : Employ gradient elution in HPLC or recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results may stem from structural analogs or assay variability. Approaches include:

- Comparative SAR analysis : Test derivatives with modified substituents (e.g., thiophene vs. furan) to isolate active pharmacophores .

- Standardized assays : Replicate enzyme inhibition studies (e.g., COX-2 or kinase assays) under controlled pH and temperature .

- Data normalization : Use positive controls (e.g., known sulfonamide inhibitors) to calibrate activity measurements .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : Use software like AutoDock to model binding with enzymes (e.g., carbonic anhydrase) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key interaction residues .

- QSAR modeling : Corrogate electronic parameters (e.g., logP, H-bond donors) with bioactivity data from analogs .

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

Design a factorial experiment varying:

- Catalysts : Compare Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .

- Solvent polarity : Test DMF vs. acetonitrile for solubility and yield .

- Temperature gradients : Screen 50–120°C to identify exothermic/endothermic phases . Use ANOVA to identify statistically significant variables .

Q. What strategies validate the compound’s mechanism of enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to visualize binding pockets .

- Mutagenesis : Modify active-site residues (e.g., His64 in carbonic anhydrase) to assess binding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.